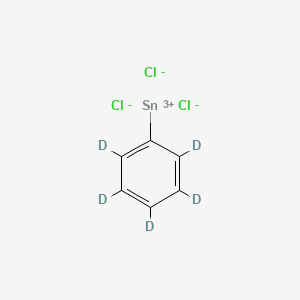
Phenyl-d5-tin Trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl-d5-tin Trichloride is a deuterated organotin compound with the molecular formula C6D5SnCl3. It is a stable isotope-labeled compound, where the phenyl group is fully deuterated. This compound is primarily used in scientific research, particularly in the fields of chemistry and materials science .
Preparation Methods
Phenyl-d5-tin Trichloride can be synthesized through various methods. One common synthetic route involves the reaction of deuterated benzene (C6D6) with tin tetrachloride (SnCl4) under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain high purity this compound .
Chemical Reactions Analysis
Phenyl-d5-tin Trichloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The tin center can undergo oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can be used in coupling reactions to form new carbon-tin bonds.
Common reagents used in these reactions include nucleophiles like alkoxides, amines, and organolithium compounds. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Phenyl-d5-tin Trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic transformations.
Materials Science: It is employed in the development of new materials with unique properties, such as polymers and catalysts.
Biology and Medicine: It is used in the study of biological systems and in the development of new diagnostic and therapeutic agents.
Industry: It finds applications in the production of specialty chemicals and in the manufacturing of electronic components
Mechanism of Action
The mechanism of action of Phenyl-d5-tin Trichloride involves its interaction with various molecular targets. The deuterated phenyl group can participate in hydrogen-deuterium exchange reactions, making it useful in studying reaction mechanisms and pathways. The tin center can coordinate with other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Phenyl-d5-tin Trichloride can be compared with other similar compounds, such as:
Phenyl-tin Trichloride: The non-deuterated version, which has similar chemical properties but lacks the benefits of deuterium labeling.
Phenyl-d5-tin Tribromide: Another deuterated organotin compound with bromine atoms instead of chlorine, which may exhibit different reactivity and applications.
Phenyl-d5-tin Triiodide:
This compound is unique due to its deuterium labeling, which provides advantages in various research applications, such as tracing reaction pathways and studying isotope effects.
Properties
Molecular Formula |
C6H5Cl3Sn |
|---|---|
Molecular Weight |
307.2 g/mol |
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)tin(3+);trichloride |
InChI |
InChI=1S/C6H5.3ClH.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H;/q;;;;+3/p-3/i1D,2D,3D,4D,5D;;;; |
InChI Key |
UBOGEXSQACVGEC-ILLRCHHTSA-K |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[Sn+3])[2H])[2H].[Cl-].[Cl-].[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)[Sn+3].[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



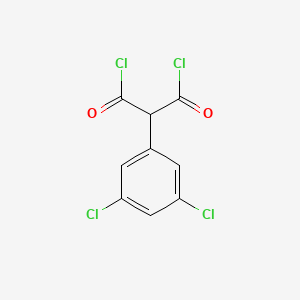
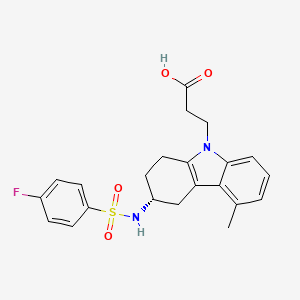
![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13849376.png)
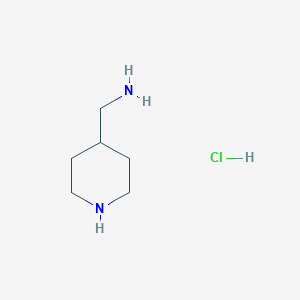
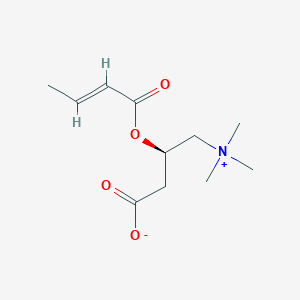
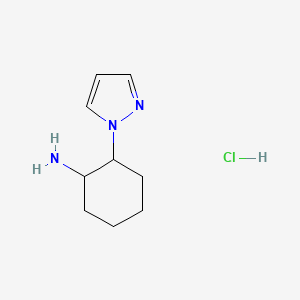
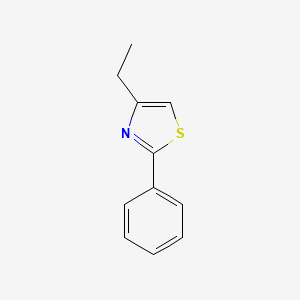
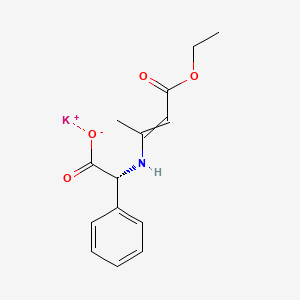
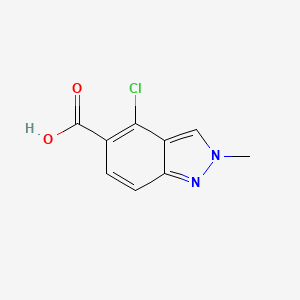
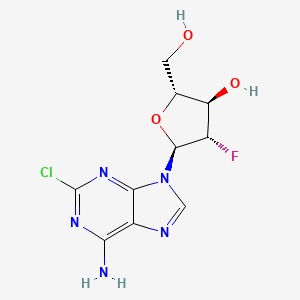
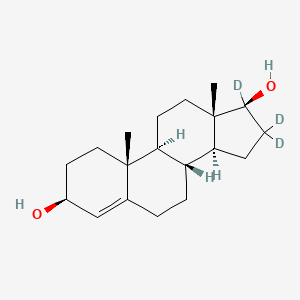
![N-methylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B13849446.png)
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13849447.png)
